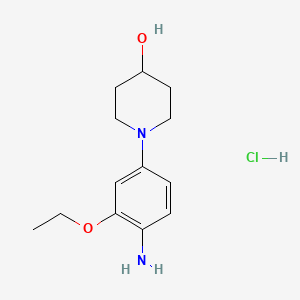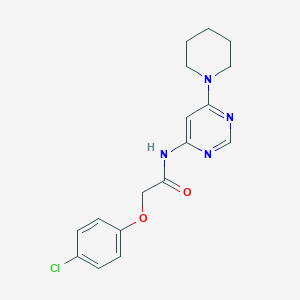![molecular formula C7H4Cl2N2 B2490837 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956375-91-9](/img/structure/B2490837.png)
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives involves several methodologies, including efficient synthesis routes that leverage sodium borohydride reduction and palladium-catalyzed intramolecular amination processes. These methods highlight the versatility and adaptability in synthesizing complex pyrrolopyridine frameworks, essential for further chemical modifications and applications (Nechayev et al., 2013), (He et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives, as determined through spectroscopic characterization and X-ray structure analysis, reveals intricate details about their geometry and electron distribution. Studies involving high-resolution electron diffraction and density functional theory (DFT) provide insights into bond lengths, angles, and the overall stability of the pyrrolopyridine core. Such detailed structural analysis is crucial for understanding the reactivity and interaction potential of these compounds (Al‐Refai et al., 2016), (Yang et al., 2023).
Chemical Reactions and Properties
"3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine" and its analogs participate in a variety of chemical reactions, including cycloadditions, Michaelis-Becker reactions, and radical cyclizations. These reactions are pivotal for introducing functional groups and expanding the chemical versatility of the pyrrolopyridine scaffold. The ability to undergo diverse chemical transformations makes these compounds valuable intermediates in synthesizing complex organic molecules for pharmaceutical and agrochemical purposes (Ghelfi et al., 2003), (An & Wu, 2017).
科学的研究の応用
Synthesis of Azaindoles and Azaindonucleosides : The compound serves as a building block for synthesizing various derivatives. For instance, it's used in the synthesis of 4-substituted 7-azaindole derivatives, which are achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, it's utilized in the creation of ara-3,7-dideazaadenosine and related pyrrolo[3,2-c]pyridine D-arabinofuranosides, critical for pharmaceutical research (Bourgeois & Seela, 1991).
Chemical Reactions and Mechanisms : It is involved in various chemical reactions like chlorination, leading to different derivatives like 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (Schneller & Hosmane, 1978). Also, it undergoes thermal intramolecular rearrangement, leading to novel heterocyclic systems (Wells et al., 1991).
Creation of Fluorescent Chemosensors : The derivatives of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine are used in creating chemosensors, especially for metal ions. These compounds show significant potential in biological sensing, highlighting their importance in analytical chemistry (Maity et al., 2018).
Synthesis of Complexes for Various Applications : This compound is a precursor for synthesizing various complexes. For example, rare earth complexes using derivatives of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine have been explored for their fluorescence characteristics (Mei Ling-fei, 2007).
Pharmaceutical Applications : Some research focuses on the potential of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine derivatives in the pharmaceutical field. For instance, its derivatives have been studied for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Semiconducting Materials : Studies have explored the electrochemical properties, self-assembly behavior, and carrier transport properties of nitrogen-embedded small molecules synthesized from 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, emphasizing their use in material science (Zhou et al., 2019).
Synthesis of Pyrrolopyrazines : It is also used in the synthesis of condensed pyrrolo[b]pyrazines, which are important in the development of novel organic compounds (Volovenko & Dubinina, 1999).
特性
IUPAC Name |
3,6-dichloro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFBOJJPAILLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)
